molecular formula C27H28N2 B14924837 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B14924837
M. Wt: 380.5 g/mol
InChI Key: UMGMPLOPBIATCA-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 4-methylphenylhydrazine in the presence of a base, such as sodium ethoxide, to form the intermediate hydrazone. This intermediate then undergoes cyclization with 4-methylbenzaldehyde under acidic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic rings and nitrogen atoms allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-imidazole
  • 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-thiazole
  • 1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-oxazole

Uniqueness

1-(2,5-dimethylbenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific arrangement of aromatic rings and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C27H28N2/c1-18-7-12-23(13-8-18)26-22(5)27(24-14-9-19(2)10-15-24)29(28-26)17-25-16-20(3)6-11-21(25)4/h6-16H,17H2,1-5H3

InChI Key

UMGMPLOPBIATCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C)C

Origin of Product

United States

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